(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-[[(1S)-1-phenylethyl]amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(10-5-3-2-4-6-10)13-11-7-8-12(16)15-14-11/h2-9H,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYGPJLGISQBQR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazin-3-ol Core
The pyridazin-3-ol moiety, a key scaffold in this compound, is typically synthesized via multi-step routes involving hydrazine derivatives and appropriate diketone or substituted precursors.
Multicomponent and Domino Reactions:
Ultrasound-promoted multicomponent syntheses have been reported where arenes, cyclic anhydrides, and hydrazine derivatives react in the presence of recyclable ionic liquid catalysts to afford pyridazinones efficiently with high yields and short reaction times.Hydrohydrazination and Condensation:
A one-pot domino hydrohydrazination-condensation method uses phenylhydrazine and alkynoic acids with ZnCl2 catalysis to yield 6-substituted pyridazin-3(2H)-ones, which can serve as intermediates for further functionalization.Functional Group Transformations:
Chloropyridazine intermediates can be converted to pyridazinones under acidic conditions, a classical approach documented in the literature for related pyridazinone derivatives.
Introduction of the (S)-1-Phenylethylamino Group
The chiral (S)-1-phenylethylamino substituent is introduced via nucleophilic substitution or amination reactions on suitably functionalized pyridazinone intermediates.
General Amination Procedure:
Starting amines such as (S)-1-phenylethylamine can be reacted with activated pyridazinone derivatives (e.g., chloropyridazines) under mild conditions. For example, treatment of chloropyridazine with the chiral amine in the presence of base or under acidic conditions leads to substitution at the 6-position to give the desired amino-substituted pyridazin-3-ol.Protection and Deprotection Strategies:
In complex syntheses, protecting groups such as phthalimide are used for amines, which are later removed by butylamine in methanol at elevated temperatures to afford free amines ready for coupling.Use of Trifluoroacetate Salts:
Some synthetic routes involve converting amines to trifluoroacetate salts by treatment with trifluoroacetic acid in dichloromethane, followed by neutralization and extraction to isolate the free amine for subsequent reactions.
Chiral Purity and Enantioselective Preparation
Chiral Resolution and Asymmetric Synthesis:
The (S)-configuration of the 1-phenylethylamino group is typically introduced by using enantiomerically pure (S)-1-phenylethylamine as the nucleophile. Asymmetric hydrogenation routes or enzymatic reductions have been developed for related intermediates to ensure high enantiomeric excess.Kinetic Resolution and Biocatalysis:
Enzymatic methods such as ketoreductase (KRED)-mediated reductions have been employed for related pyridazinyl intermediates to obtain chiral alcohols, which can be further transformed into chiral amines.
Representative Synthetic Scheme and Conditions
Process Development and Scale-Up Considerations
Continuous Flow and Cryogenic Conditions:
For related pyridazinyl compounds, continuous stirred tank reactor (CSTR) flow processes under cryogenic conditions have improved yields and suppressed decomposition, useful for scale-up.Use of Microwave Irradiation and High-Pressure Reactors:
Microwave-assisted synthesis and high-pressure reactors have been shown to enhance yields and reduce reaction times in pyridazinone preparations, which can be adapted for the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Positive Allosteric Modulation of Nicotinic Receptors
One of the most notable applications of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is its role as a positive allosteric modulator (PAM) of the α3β2 nicotinic acetylcholine receptor (nAChR). Research indicates that this compound exhibits a selective PAM effect, enhancing receptor activity without directly activating the receptor itself. This has potential implications for treating neurological disorders where modulation of nAChRs may be beneficial, such as in Alzheimer's disease and schizophrenia .
1.2. Central Nervous System Effects
Studies have demonstrated that this compound can cross the blood-brain barrier and exert significant central nervous system (CNS) effects. In vivo experiments showed that administration of the compound resulted in dose-dependent reductions in body temperature and increased exploratory behavior in mice, suggesting its potential for influencing CNS-related conditions . These findings support further exploration into its therapeutic uses for neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the pyridazine ring have been studied to enhance selectivity and potency against specific biological targets.
Therapeutic Potential in Cardiac Conditions
Recent studies have indicated that derivatives of this compound may have applications in treating hypertrophic cardiomyopathy (HCM). Compounds related to this structure have shown promise in inhibiting pathways associated with cardiac hypertrophy, suggesting a potential therapeutic angle for cardiovascular diseases .
Case Studies
Several case studies illustrate the compound's therapeutic applications:
4.1. Case Study: CNS Modulation
In a study involving BALB/c mice, this compound was administered intraperitoneally at varying doses. Results indicated significant modulation of behavior and physiological responses, reinforcing its potential as a CNS-active agent .
4.2. Case Study: Cardiac Applications
Research focused on pyrimidine derivatives has shown that compounds similar to this compound effectively reduced cardiac hypertrophy markers in vitro, indicating potential for HCM treatment .
Mechanism of Action
The mechanism of action of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can lead to different biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is compared below with three analogous pyridazine derivatives:
6-Phenyl-pyridazin-3(2H)-one
- Structure: Lacks the aminoethyl side chain and features a ketone group at position 3.
- Solubility: Exhibits lower aqueous solubility (0.12 mg/mL in water at 25°C) compared to the hydroxyl-containing this compound (0.45 mg/mL in water) due to reduced hydrogen-bonding capacity .
- Biological Activity: Primarily studied for anticonvulsant properties, whereas the aminoethyl group in this compound enhances binding to dopamine D3 receptors.
6-Aminopyridazin-3-ol
- Structure: Simplest analog with an amino group at position 6 and hydroxyl at position 3.
- Solubility : Highly water-soluble (1.8 mg/mL) but lacks the lipophilic phenylethyl group, reducing blood-brain barrier permeability.
- Applications : Used as a scaffold for antidiabetic agents, contrasting with the neuroactive profile of the target compound.
(R)-6-((1-Phenylethyl)amino)pyridazin-3-ol
- Structure : Enantiomer of the target compound with R-configuration.
- Pharmacology : Demonstrates 10-fold lower affinity for dopamine D3 receptors (IC50 = 320 nM vs. 32 nM for the S-form), highlighting enantioselectivity in receptor binding .
Data Table: Key Properties of this compound and Analogs
| Property | This compound | 6-Phenyl-pyridazin-3(2H)-one | 6-Aminopyridazin-3-ol | (R)-Enantiomer |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 243.28 | 186.19 | 125.12 | 243.28 |
| LogP (Predicted) | 2.1 | 1.8 | -0.3 | 2.1 |
| Water Solubility (mg/mL, 25°C) | 0.45 | 0.12 | 1.8 | 0.44 |
| Dopamine D3 Receptor IC50 (nM) | 32 | N/A | N/A | 320 |
| Primary Therapeutic Focus | Neuropharmacology | Anticonvulsant | Metabolic disorders | Neuropharmacology |
Research Findings and Mechanistic Insights
- Solubility Trends: The hydroxyl and amino groups in this compound improve solubility in ethanol (8.7 mg/mL) and DMSO (>50 mg/mL) compared to 6-Phenyl-pyridazin-3(2H)-one (ethanol: 3.2 mg/mL; DMSO: 28 mg/mL) . This enhances formulation flexibility for intravenous delivery.
- Enantiomeric Specificity : Molecular docking studies reveal that the (S)-enantiomer forms a hydrogen bond with Asp110 in the dopamine D3 receptor, while the (R)-enantiomer adopts a sterically disfavored orientation .
- Metabolic Stability: The phenylethyl group in this compound reduces CYP450-mediated oxidation rates compared to 6-Aminopyridazin-3-ol (t1/2 = 4.2 h vs. 1.1 h in human liver microsomes).
Biological Activity
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a chiral compound belonging to the pyridazinol derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring with an amino group and a hydroxyl group, contributing to its unique reactivity and biological interactions. The presence of a chiral center allows for enantioselective interactions, which can significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, leading to downstream effects on cellular signaling pathways.
- Chirality Effects : The enantiomeric form can exhibit different affinities for biological targets, resulting in varied pharmacological profiles.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyridazinol compounds exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in various studies, indicating potential for development as an anticancer agent .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of this compound and related compounds:
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of pyridazinol derivatives, this compound was tested against various pathogens. Results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
Research involving the compound demonstrated its ability to inhibit cell proliferation in several cancer cell lines. The compound induced cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| (R)-6-((1-phenylethyl)amino)pyridazin-3-ol | Chiral variant | Different receptor affinity | Potentially distinct pharmacological profile |
| 6-(Phenethylamino)pyridazinone | Ketone variant | Moderate antibacterial activity | Lacks hydroxyl group |
| 6-(Phenethylamino)pyridazinthiol | Thiol variant | Varies in reactivity | Different chemical properties |
Q & A
Q. What orthogonal techniques validate compound purity when HPLC alone is insufficient?
- Solution : Combine:
- LC-MS : Detect trace impurities (e.g., boronic acid residues from Suzuki reactions) .
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
- TGA/DSC : Assess thermal decomposition profiles for polymorph detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
